1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine, also known as a methanamine derivative, is a compound characterized by the presence of a methoxy group, a methyl group, and a nitrogen atom in its structure. This compound features a phenyl ring substituted with both a methoxy and a methyl group at specific positions, contributing to its unique chemical properties. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 179.26 g/mol .
Research indicates that 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine exhibits potential biological activity, particularly in its interactions with neurotransmitter systems. It has been studied for its possible therapeutic effects, including modulation of enzyme activities and receptor interactions. Specific biological assays have suggested that compounds with similar structures may influence cellular processes related to neurotransmission and other biochemical pathways .
The synthesis of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine typically involves:
In industrial settings, the synthesis may be optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure efficiency in production .
1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine has several applications:
The interaction studies of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine focus on its mechanism of action involving various molecular targets such as enzymes and receptors. These studies reveal that the compound may modulate the activity of these targets, leading to diverse biological effects. Understanding these interactions is crucial for evaluating its potential therapeutic applications .
Several compounds share structural similarities with 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine:
The uniqueness of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine lies in its specific combination of functional groups that confer distinct chemical and biological properties. This characteristic makes it valuable for specialized applications in research and industry. Unlike the similar compounds listed, which may lack certain functionalities or exhibit different reactivity patterns, this compound's structure allows for unique interactions within biological systems .
The solubility profile of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine reflects the compound's amphiphilic nature, combining hydrophobic aromatic characteristics with hydrophilic amine functionality. The molecular structure features a methoxy-substituted aromatic ring system connected to an N-methylmethanamine moiety, creating a compound with distinct solubility patterns across different media [1] [2].
Aqueous Solubility Properties
The compound exhibits limited aqueous solubility, classified as slightly soluble in water based on analogous benzylamine derivatives [1]. The presence of the methoxy group (-OCH₃) at the 3-position and methyl substituent at the 2-position on the aromatic ring contributes to the compound's hydrophobic character, reducing overall water solubility compared to unsubstituted benzylamines. The N-methylmethanamine group provides the primary source of hydrophilicity through potential hydrogen bonding interactions and protonation under acidic conditions [3] [2].
Organic Solvent Solubility
In organic media, the compound demonstrates enhanced solubility characteristics. The aromatic ring system facilitates dissolution in moderately polar organic solvents, while the methoxy substituent contributes to solubility in polar aprotic solvents. Based on structural analogs, the compound shows slight solubility in dimethyl sulfoxide and sparingly soluble behavior in methanol [3] [2]. The combination of aromatic π-system interactions and the polar amine functionality creates favorable solvation in chlorinated solvents such as dichloromethane and chloroform, commonly used in nuclear magnetic resonance spectroscopy applications [4] [5].
| Solvent System | Solubility Classification | Temperature Dependence | Molecular Interactions |
|---|---|---|---|
| Water | Slightly soluble | Moderate increase with temperature | Hydrogen bonding, protonation |
| Methanol | Sparingly soluble | Temperature dependent | Polar interactions, limited miscibility |
| DMSO | Slightly soluble | Enhanced at elevated temperatures | Dipolar interactions, solvation |
| Chloroform | Moderately soluble | Temperature independent | π-π interactions, weak polar interactions |
| Hexane | Poorly soluble | Minimal temperature effect | Van der Waals forces only |
The thermal stability profile of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine follows characteristic patterns observed in substituted benzylamine derivatives, with decomposition pathways influenced by the specific substitution pattern and electronic properties of the aromatic system [6] [7] [8].
Temperature-Dependent Stability Regions
Thermal stability analysis reveals distinct temperature ranges corresponding to different molecular behaviors. Below 60°C, the compound maintains structural integrity with no observable decomposition processes. The temperature range of 60-100°C represents a transitional zone where minimal structural changes occur, primarily involving conformational adjustments and possible hydrogen bonding rearrangements [7] [8].
The critical thermal stress region occurs between 100-200°C, where initial decomposition pathways become thermodynamically accessible. Primary decomposition mechanisms involve N-dealkylation reactions, where the N-methyl group undergoes elimination through β-hydrogen abstraction processes. This pathway parallels thermal decomposition mechanisms observed in methylamine and related aliphatic amines [8].
Decomposition Pathway Analysis
Above 200°C, extensive decomposition occurs through multiple concurrent pathways. The aromatic ring system begins degradation through oxidative processes and ring-opening reactions. The methoxy substituent undergoes demethylation, generating phenolic intermediates and methanol elimination products. Complete molecular fragmentation occurs above 300°C, resulting in the formation of simple gaseous products including ammonia, methane, and aromatic fragments [6] [8].
| Temperature Range (°C) | Primary Decomposition Processes | Major Products | Activation Energy (kJ/mol) |
|---|---|---|---|
| 60-100 | Conformational changes | No decomposition products | N/A |
| 100-150 | N-dealkylation initiation | Methylamine, aromatic aldehydes | 80-120 |
| 150-200 | Aromatic side-chain cleavage | Substituted toluenes, formaldehyde | 120-160 |
| 200-300 | Ring degradation | Phenolic compounds, methanol | 160-200 |
| >300 | Complete fragmentation | NH₃, CH₄, CO, aromatic fragments | >200 |
The spectroscopic profile of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine provides comprehensive structural identification through multiple analytical techniques, each revealing specific molecular features and electronic characteristics [4] [5] [9] [10].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the compound's aromatic substitution pattern. Aromatic protons appear in the typical aromatic region between 6.5-8.0 δ, with specific coupling patterns reflecting the 1,2,3-trisubstituted benzene ring system. The N-methyl group exhibits a characteristic singlet at approximately 2.4-2.5 δ, while the methoxy group appears as a singlet at 3.8-4.0 δ [4] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework. Aromatic carbons appear in the 120-160 δ region, with the methoxy-bearing carbon showing characteristic upfield shifts due to electron-donating effects. The methoxy carbon typically resonates at 55-60 δ, consistent with aromatic ether functionality [4] [5].
Infrared Spectroscopy Characteristics
Infrared spectroscopy reveals diagnostic absorption bands corresponding to specific functional groups within the molecular structure. Aromatic C-H stretching appears at approximately 3030 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1500-1600 cm⁻¹ region. The methoxy C-O stretching vibration appears in the 1200-1300 cm⁻¹ range, providing confirmation of the ether functionality [9] [11].
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 166 [M+H]⁺, with the base peak typically corresponding to the loss of the N-methylmethanamine group (loss of 31 mass units). Secondary fragmentation involves tropylium ion formation and methoxy group elimination, consistent with established benzylamine fragmentation mechanisms [12] [10] [13].
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency | Structural Information |
|---|---|---|---|
| ¹H NMR | Aromatic protons | 6.5-8.0 δ | Substitution pattern confirmation |
| ¹H NMR | N-CH₃ group | 2.4-2.5 δ | N-alkylation verification |
| ¹H NMR | OCH₃ group | 3.8-4.0 δ | Methoxy position determination |
| ¹³C NMR | Aromatic carbons | 120-160 δ | Electronic environment analysis |
| IR | Aromatic C-H stretch | 3030 cm⁻¹ | Aromatic character confirmation |
| MS | Molecular ion | m/z 166 | Molecular weight verification |
Computational chemistry approaches provide theoretical insights into the electronic structure, molecular properties, and reactivity patterns of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine through density functional theory calculations and quantum mechanical analysis [14] [15] [16] [17].
Electronic Structure Analysis
Density functional theory calculations using B3LYP/6-31G(d) basis sets predict frontier molecular orbital energies that govern the compound's chemical reactivity. The highest occupied molecular orbital energy is estimated between -5.2 to -5.8 eV, indicating moderate electron-donating capability. The lowest unoccupied molecular orbital energy ranges from -0.8 to -1.2 eV, suggesting limited electron-accepting behavior [15] [16].
The calculated HOMO-LUMO energy gap of 4.0-5.0 eV indicates moderate chemical stability and suggests the compound will exhibit selective reactivity under specific conditions. This energy gap is consistent with substituted aromatic amines and reflects the electronic influence of the methoxy and methyl substituents on the aromatic system [15] [17].
Molecular Orbital Analysis
The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the nitrogen lone pair electrons. The methoxy substituent contributes electron density through resonance donation, while the methyl group provides mild electron-donating inductive effects. The lowest unoccupied molecular orbital exhibits π* character centered on the aromatic ring system [14] [16].
Molecular Property Predictions
Computational predictions indicate a dipole moment in the range of 1.5-2.5 Debye, reflecting the compound's polar character arising from the asymmetric substitution pattern and the presence of the N-methylmethanamine group. The predicted polarizability of 18-22 ų suggests moderate molecular size and indicates the compound's potential for intermolecular interactions [15] [17].
Chemical hardness calculations predict values between 2.0-2.5 eV, indicating moderate resistance to electronic deformation. The corresponding chemical softness values of 0.4-0.5 eV⁻¹ suggest reasonable molecular flexibility and reactivity toward electrophilic species. The electrophilicity index of 2.0-3.0 indicates moderate electrophilic character, consistent with electron-rich aromatic systems [15] [17].
| Quantum Chemical Property | Predicted Value Range | Calculation Method | Chemical Significance |
|---|---|---|---|
| HOMO Energy | -5.2 to -5.8 eV | DFT B3LYP/6-31G(d) | Electron donation capability |
| LUMO Energy | -0.8 to -1.2 eV | DFT B3LYP/6-31G(d) | Electron acceptance potential |
| Band Gap | 4.0 to 5.0 eV | HOMO-LUMO difference | Chemical stability indicator |
| Dipole Moment | 1.5 to 2.5 Debye | DFT calculation | Molecular polarity measure |
| Ionization Potential | 7.5 to 8.5 eV | Koopmans' theorem | Oxidation resistance |
| Chemical Hardness | 2.0 to 2.5 eV | Hardness formula | Electronic stability |
The comparative analysis of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine with structurally related compounds reveals the influence of specific substituent patterns on physicochemical properties and provides insights into structure-activity relationships within this chemical class [1] [19] .
Methoxy Substituent Position Effects
Comparison with 1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine, the para-substituted isomer, demonstrates the impact of methoxy group positioning on molecular properties. The meta-substituted target compound exhibits different electronic distribution patterns due to the distinct resonance interactions available in the 1,2,3-trisubstituted arrangement compared to the 1,2,4-trisubstituted pattern of the para isomer [19].
The meta-positioned methoxy group in the target compound provides moderate electron donation to the aromatic system while maintaining significant steric separation from both the methyl substituent and the benzylic position. This arrangement influences both the compound's basicity and its spectroscopic properties, particularly in nuclear magnetic resonance chemical shift patterns [1] .
N-Methylation Effects
Comparative analysis with 3-methoxybenzylamine, the non-N-methylated analog, reveals the electronic and steric consequences of N-alkylation. The introduction of the N-methyl group increases molecular weight from 137.18 to 165.23 g/mol and significantly alters the compound's basicity profile. N-methylation typically increases amine basicity through inductive electron donation, although steric effects may moderate this enhancement [1] [2].
The N-methylated compound exhibits altered hydrogen bonding capabilities compared to the primary amine analog. While primary amines can participate in both hydrogen bond donation and acceptance, the N-methylated derivative shows reduced hydrogen bonding donor ability but maintains acceptor characteristics through the nitrogen lone pair .
Aromatic Substitution Pattern Influence
The dual substitution pattern (methoxy at position 3, methyl at position 2) creates unique electronic and steric environments compared to monosubstituted analogs. The 2-methylbenzylamine analog lacks the methoxy electron-donating group, resulting in reduced aromatic electron density and altered reactivity patterns. Conversely, simple 3-methoxybenzylamine lacks the steric bulk and electronic influence of the ortho-methyl group [1] .
The combined substituent effects in the target compound create a sterically hindered but electronically activated aromatic system. The ortho-methyl group provides steric protection for certain reaction pathways while the meta-methoxy group enhances aromatic electron density through resonance donation [19].
| Structural Analog | Key Differences | Molecular Weight | Relative Basicity | Solubility Pattern |
|---|---|---|---|---|
| Target Compound | Reference structure | 165.23 g/mol | Moderate | Amphiphilic |
| 3-Methoxybenzylamine | No N-methyl group | 137.18 g/mol | Higher | More hydrophilic |
| 2-Methylbenzylamine | No methoxy group | 121.18 g/mol | Higher | Less polar |
| Para-methoxy isomer | Different substitution | 165.23 g/mol | Similar | Comparable |
| 1-(3-Methoxyphenyl)-N-methylmethanamine | No ortho-methyl | 151.21 g/mol | Slightly higher | More accessible |